7H-Cyclopenta[b]pyridine
Overview
Description
7H-Cyclopenta[b]pyridine is a heterocyclic compound with the molecular formula C₈H₇N. It is a nitrogen-containing compound that features a fused ring structure, combining a cyclopentane ring with a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Cyclopenta[b]pyridine can be achieved through several methods. One notable method involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents. This reaction proceeds through a series of steps, including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination . The reaction conditions typically involve the use of triethylamine as a base and various alkylating agents to produce different derivatives of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production. The use of multicomponent reactions and readily available starting materials makes this compound amenable to industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
7H-Cyclopenta[b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitrogen-containing ring, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and alkylating agents like benzyl chloride . The reaction conditions vary depending on the desired product but often involve standard laboratory techniques such as refluxing, stirring, and heating.
Major Products Formed
The major products formed from the reactions of this compound include various substituted derivatives, such as 2-benzylsulfanyl-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile .
Scientific Research Applications
7H-Cyclopenta[b]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7H-Cyclopenta[b]pyridine and its derivatives involves interactions with various molecular targets. For example, as a calcium channel antagonist, it binds to calcium channels and inhibits their function, leading to reduced calcium influx in cells . As a protein kinase inhibitor, it targets specific kinases involved in cell signaling pathways, thereby modulating cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7H-Cyclopenta[b]pyridine include other nitrogen-containing heterocycles such as pyrrolopyrazine and pyridazine derivatives . These compounds share structural similarities and exhibit a range of biological activities.
Uniqueness
What sets this compound apart is its fused ring structure, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and form various derivatives makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
7H-cyclopenta[b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c1-3-7-4-2-6-9-8(7)5-1/h1-4,6H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIWQMKCRFFHDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C1N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464980 | |
Record name | 7H-Cyclopenta[b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40464980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
270-92-8 | |
Record name | 7H-Cyclopenta[b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40464980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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